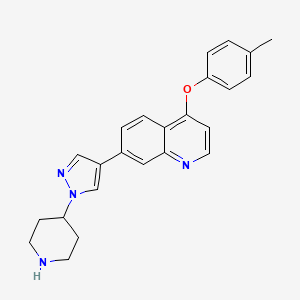

7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HS-1371 est un inhibiteur puissant de la protéine kinase 3 interagissant avec le récepteur (RIP3). Il cible spécifiquement RIP3 et module son activité. Le composé a suscité l'attention en raison de ses applications thérapeutiques potentielles dans divers domaines.

Méthodes De Préparation

Voies de synthèse:: HS-1371 peut être synthétisé en utilisant plusieurs voies. Une méthode courante implique les étapes suivantes:

Matière première: Commencer avec des précurseurs ou des intermédiaires appropriés.

Réactions clés: Réaliser des réactions clés, telles que la cyclisation ou la condensation, pour former la structure de base de HS-1371.

Purification: Isoler et purifier le composé.

Conditions réactionnelles:: Les conditions réactionnelles spécifiques dépendent de la voie de synthèse choisie. Celles-ci peuvent impliquer la température, le solvant, les catalyseurs et les temps de réaction.

Production industrielle:: Pour la production à l'échelle industrielle, les fabricants optimisent le processus de synthèse afin d'obtenir des rendements élevés et une pureté élevée. La synthèse à grande échelle implique généralement des procédés discontinus ou continus.

Analyse Des Réactions Chimiques

HS-1371 subit diverses réactions chimiques:

Oxydation: Il peut être oxydé dans des conditions spécifiques.

Réduction: Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution: HS-1371 peut subir des réactions de substitution, en remplaçant des atomes ou des groupes spécifiques.

Réactifs courants: Des réactifs comme les oxydants, les réducteurs et les nucléophiles sont utilisés.

Produits principaux: Les produits résultants dépendent des conditions réactionnelles spécifiques.

4. Applications de la recherche scientifique

HS-1371 a trouvé des applications dans:

Chimie: Comme composé outil pour étudier les voies liées à RIP3.

Biologie: Investigating cell death mechanisms and signaling pathways.

Médecine: Utilisation thérapeutique potentielle dans les maladies impliquant une dysrégulation de RIP3.

Industrie: Développer des médicaments ciblant RIP3.

5. Mécanisme d'action

HS-1371 inhibe RIP3 en se liant à sa poche de liaison à l'ATP. Cela empêche la liaison à l'ATP et perturbe l'activité enzymatique de RIP3. Les effets du composé peuvent impliquer des voies de signalisation en aval liées à la mort cellulaire et à l'inflammation.

Applications De Recherche Scientifique

Chemical Profile

- Chemical Formula : C24H24N4O

- Molecular Weight : 388.48 g/mol

- CAS Number : 2158197-70-5

Medicinal Applications

The compound's structure suggests potential as a pharmacological agent. Its applications in various therapeutic areas include:

-

Anticancer Activity

- Studies indicate that quinoline derivatives exhibit significant anticancer properties. The presence of the piperidine and pyrazole moieties enhances the compound's ability to target cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cell lines .

- Antimicrobial Properties

- Neuroprotective Effects

- Anti-inflammatory Properties

Biological Research Applications

The unique structural features of 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline allow it to serve as a valuable tool in biological research:

- Target Identification

- Lead Compound for Drug Development

Case Study 1: Anticancer Activity

A study published in Wiley Periodicals explored the anticancer potential of quinoline derivatives, including those similar to this compound. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the quinoline core could enhance activity against resistant cancer types .

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent. The study highlighted the importance of the piperidine moiety in enhancing antibacterial activity .

Mécanisme D'action

HS-1371 inhibits RIP3 by binding to its ATP-binding pocket. This prevents ATP binding and disrupts RIP3 enzymatic activity. The compound’s effects may involve downstream signaling pathways related to cell death and inflammation.

Comparaison Avec Des Composés Similaires

HS-1371 se distingue par sa spécificité pour RIP3. Similar compounds include :

- [Compound A]: Shares structural features but lacks RIP3 selectivity.

- [Compound B]: Has broader kinase inhibition but lower potency against RIP3.

Activité Biologique

7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline, commonly known as HS-1371, is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure characterized by a quinoline ring, a p-tolyloxy group, and a piperidinyl-pyrazole moiety. The molecular formula of HS-1371 is C19H22N4O, with a molecular weight of approximately 318.41 g/mol.

HS-1371 primarily functions as an inhibitor of receptor-interacting protein kinase 3 (RIP3), which plays a crucial role in necroptosis, a form of programmed cell death distinct from apoptosis. By inhibiting RIP3, HS-1371 may modulate cell death pathways, presenting potential applications in treating various diseases where necroptosis is implicated.

Biological Activities

The biological activities of HS-1371 can be summarized as follows:

- Kinase Inhibition : HS-1371 selectively inhibits RIP3, which is involved in necroptosis and inflammation. This inhibition suggests potential therapeutic roles in conditions characterized by excessive cell death or inflammatory responses.

- Anticancer Properties : The quinoline structure is known for its anticancer activities. Compounds with similar scaffolds have demonstrated efficacy against various cancer types by targeting multiple pathways involved in tumorigenesis .

Research Findings and Case Studies

Several studies have investigated the biological activity of HS-1371 and related compounds:

Comparative Analysis with Related Compounds

The following table compares HS-1371 with other quinoline-based compounds regarding their biological activities:

Propriétés

IUPAC Name |

4-(4-methylphenoxy)-7-(1-piperidin-4-ylpyrazol-4-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLPCIBKVWFDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)C4=CN(N=C4)C5CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.